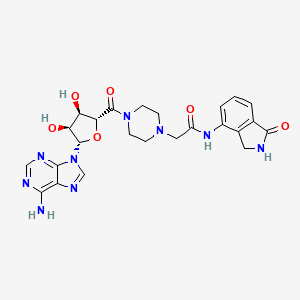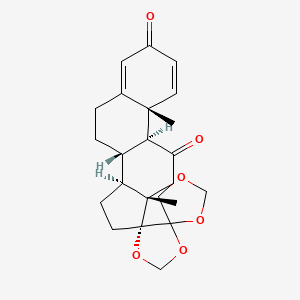
十碳烯酮A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
十碳restrictine A1是一种真菌代谢产物,发现于青霉菌属 。 其化学结构如下所示:
十碳restrictine A1(CAS No.:127393−90−2)分子式: C10H14O4分子量: 198.22 g/mol
科学研究应用
十碳restrictine A1的应用涵盖多个科学领域:
化学: 研究人员研究其合成、反应性和作为其他化合物的合成单元的潜力。
生物学: 调查可能集中在其生物活性、与酶的相互作用以及作为天然产物的潜力。
医学: 十碳restrictine A1的药理特性和潜在治疗应用是研究领域。
工业: 虽然工业应用有限,但进一步研究可能会发现新的用途。
作用机制
不幸的是,关于十碳restrictine A1的作用机制的详细信息不容易获得。 需要进一步的研究来阐明其分子靶标和途径。
生化分析
Biochemical Properties
Decarestrictine A plays a crucial role in biochemical reactions, particularly in the inhibition of cholesterol biosynthesis. It interacts with several enzymes and proteins involved in this pathway. One of the primary targets of Decarestrictine A is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the mevalonate pathway responsible for cholesterol synthesis. By inhibiting this enzyme, Decarestrictine A effectively reduces the production of cholesterol. Additionally, Decarestrictine A has been shown to interact with other biomolecules such as sterol regulatory element-binding proteins, which are transcription factors that regulate the expression of genes involved in lipid metabolism .
Cellular Effects
Decarestrictine A exerts significant effects on various types of cells and cellular processes. In liver cells, Decarestrictine A has been observed to inhibit cholesterol biosynthesis, leading to a reduction in intracellular cholesterol levels. This inhibition impacts cell signaling pathways, particularly those involving sterol regulatory element-binding proteins, which in turn affects gene expression related to lipid metabolism. Furthermore, Decarestrictine A influences cellular metabolism by altering the balance of lipid synthesis and degradation, ultimately affecting overall cellular function .
Molecular Mechanism
The molecular mechanism of action of Decarestrictine A involves its binding interactions with key enzymes and regulatory proteins in the cholesterol biosynthesis pathway. Decarestrictine A binds to the active site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, inhibiting its activity and preventing the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate. This inhibition leads to a decrease in the downstream production of cholesterol. Additionally, Decarestrictine A modulates the activity of sterol regulatory element-binding proteins, affecting their ability to regulate gene expression related to lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Decarestrictine A have been observed to change over time. Studies have shown that Decarestrictine A is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to Decarestrictine A can lead to adaptive responses in cells, such as upregulation of alternative pathways for cholesterol synthesis or increased expression of efflux transporters to remove excess cholesterol. These adaptive responses can mitigate the inhibitory effects of Decarestrictine A on cholesterol biosynthesis over time .
Dosage Effects in Animal Models
The effects of Decarestrictine A vary with different dosages in animal models. At low doses, Decarestrictine A effectively inhibits cholesterol biosynthesis without causing significant adverse effects. At higher doses, Decarestrictine A can lead to toxic effects, including liver damage and disruption of lipid homeostasis. Threshold effects have been observed, where a certain dosage level is required to achieve significant inhibition of cholesterol biosynthesis. Beyond this threshold, increasing the dosage does not proportionally enhance the inhibitory effects but instead increases the risk of toxicity .
Metabolic Pathways
Decarestrictine A is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol and other isoprenoids. By inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, Decarestrictine A disrupts the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, leading to a decrease in the production of downstream metabolites such as cholesterol, dolichol, and ubiquinone. This disruption affects the overall metabolic flux and levels of these metabolites, impacting various cellular processes .
Transport and Distribution
Within cells and tissues, Decarestrictine A is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in the endoplasmic reticulum, where it exerts its inhibitory effects on cholesterol biosynthesis. Additionally, Decarestrictine A can be transported to other cellular compartments, such as the Golgi apparatus and mitochondria, where it may influence other aspects of lipid metabolism. The distribution of Decarestrictine A within cells is influenced by its interactions with lipid-binding proteins and transporters .
Subcellular Localization
Decarestrictine A exhibits specific subcellular localization patterns that are crucial for its activity and function. It predominantly localizes to the endoplasmic reticulum, where it interacts with 3-hydroxy-3-methylglutaryl-coenzyme A reductase and other enzymes involved in cholesterol biosynthesis. Additionally, Decarestrictine A may undergo post-translational modifications that direct it to specific compartments or organelles, enhancing its inhibitory effects on cholesterol biosynthesis. The subcellular localization of Decarestrictine A is essential for its ability to modulate lipid metabolism and cellular function .
准备方法
合成路线: 十碳restrictine A1的合成路线已在文献中报道。 但是,我在找到的资料中没有关于合成步骤和中间体的具体细节。
工业生产: 关于十碳restrictine A1的工业规模生产方法的信息有限。 它主要在研究环境中进行研究,而不是在工业规模上生产。
化学反应分析
十碳restrictine A1可能发生各种化学反应。 虽然详细的研究很少,但我们可以根据其官能团和结构特征推断潜在的反应:
氧化还原反应: 十碳restrictine A1可能由于其含氧官能团而参与氧化还原反应。
取代反应: 它可能发生亲核或亲电取代。
常用试剂和条件: 具体的试剂和条件尚未公布,但标准有机化学试剂(例如氧化剂、还原剂、路易斯酸)可能起作用。
主要产物: 这些反应产生的主要产物没有明确记录。
相似化合物的比较
十碳restrictine A1的独特性在于其特定的结构。 我找不到类似化合物的综合列表。 研究人员可以探索相关的真菌代谢产物和类似物进行比较。
属性
IUPAC Name |
(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWPVPJYCLLPQL-PHKLUEOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(O2)C=CC(CC(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Decarestrictine A is a 10-membered lactone, a type of organic compound, that belongs to the decarestrictine family. It is primarily known for its ability to inhibit cholesterol biosynthesis. [, , , ]
A: Decarestrictine A is produced by certain fungal species, notably Penicillium simplicissimum and Penicillium corylophilum. [, ]
A: Yes, in vitro studies using the HEP-G2 cell line have confirmed the cholesterol biosynthesis inhibition by Decarestrictine A. This effect has also been observed in vivo, further supporting its potential as a cholesterol-lowering agent. []
ANone: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of Decarestrictine A. Further research in chemical databases or the original research papers would be necessary to obtain this information.
A: Decarestrictine A shares a common structural motif with other decarestrictines: a 10-membered lactone ring. The specific structural differences between Decarestrictine A and other members of the family, such as variations in the oxygenation pattern between C-3 and C-7, are not detailed in these abstracts. []
A: While the provided abstracts don't offer specific spectroscopic data for Decarestrictine A, they mention that its structure, along with other decarestrictines, has been elucidated using various spectroscopic techniques. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). [, , ]
A: Decarestrictines are produced through a polyketide biosynthetic pathway. Research using isotope-labeled precursors, like 13C-labeled acetates and malonic acid, has confirmed their origin from a common pentaketide precursor. []
A: Yes, manipulating the pH during fermentation can significantly influence the production of specific decarestrictines. This manipulation allows researchers to direct the fermentation process to yield desired members of the decarestrictine family. [, ]
A: Yes, Decarestrictine A belongs to a family of structurally related compounds called decarestrictines. These compounds share a 10-membered lactone ring but differ in their oxygenation patterns and substituents. Examples of other decarestrictines include Decarestrictine B, C1, C2, D, E, F, G, H, I, J, L, M, N, and O. [, , , , , , , , , , , , , , , , , , , ]
A: Decarestrictine A and D are members of the same family of compounds and share a similar core structure. During fermentation, Decarestrictine A can be converted into Decarestrictine D under acidic conditions. This conversion is not enzyme-catalyzed, but rather a non-enzymatic process, highlighting the complex interplay of factors influencing the production of specific decarestrictines. []
A: Yes, several decarestrictines, including Decarestrictine D, I, J, L, and O, have been successfully synthesized. These syntheses typically involve multiple steps and often employ strategies like ring-closing metathesis (RCM) and stereoselective reactions to construct the 10-membered lactone ring and install the correct stereochemistry. [, , , , , , , , , , , , , ]
A: Yes, recent research has identified a polyketide cyclase enzyme, DcsB, involved in the biosynthesis of Decarestrictine C1. DcsB catalyzes the formation of the medium-ring lactone structure, a challenging step in chemical synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)


![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)


